molecular formula C18H19N5O3S2 B3005656 N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223806-24-3

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B3005656
M. Wt: 417.5
InChI Key: XTFVPNPWZVTQFW-UHFFFAOYSA-N
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Description

The compound N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex molecule that may be of interest due to its potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological relevance, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, involves the variability of substituents at specific positions on the core structure to achieve selectivity for Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides suggests a method that could potentially be adapted for the synthesis of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, using doubly electrophilic building blocks and aiming for high product yields with the elimination of by-products .

Molecular Structure Analysis

The molecular structure of related thiazolo[3,2-a]pyrimidinone compounds has been confirmed through analytical and spectral studies, including single crystal X-ray data . This suggests that a similar approach could be used to confirm the structure of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, ensuring the correct formation of the desired compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a foundation for understanding the reactivity of the core structure. For instance, the formation of ring annulated thiazolo[3,2-a]pyrimidinone products from doubly electrophilic building blocks indicates a potential pathway for creating similar compounds . The reactivity of the acetamide moiety, as investigated in the synthesis of PBR ligands, could also be relevant for the chemical reactions of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of structurally similar compounds can be inferred. For example, the binding studies and 3D-QSAR model of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides provide insights into how different substitutions on the acetamide moiety affect the compound's affinity for PBR and its ability to modulate steroid biosynthesis in cells . These findings could be extrapolated to predict the behavior of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide in a biological context.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Evaluation : A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including a compound similar to the one , showing mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7.
  • Anticancer Agents Synthesis : Another research by Yurttaş et al. (2015) developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, demonstrating considerable anticancer activity against some cancer cell lines.

Antimicrobial Activity

Other Applications

  • Novel Synthesis Methods : Research by Kinoshita et al. (1987) and Fang et al. (2013) focused on the synthesis and reactions of thiazolo[4,5-d]pyrimidine derivatives, illustrating the versatility and potential of these compounds in creating diverse molecular structures.

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.


Please note that this is a general approach and the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to help you find more information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFVPNPWZVTQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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